molecular formula C24H30N2O3 B3012559 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide CAS No. 921810-21-1

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide

Cat. No.: B3012559
CAS No.: 921810-21-1
M. Wt: 394.515
InChI Key: WOYAGQZPWAVUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide is a benzoxazepine-derived small molecule characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include:

  • 3,3-Dimethyl substitution on the oxazepine ring, enhancing conformational rigidity .
  • 4-Oxo group, introducing polarity and hydrogen-bonding capacity.
  • 3,4-Dimethylbenzamide substituent at the 8-position, influencing electronic properties and lipophilicity.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15(2)13-26-20-10-9-19(12-21(20)29-14-24(5,6)23(26)28)25-22(27)18-8-7-16(3)17(4)11-18/h7-12,15H,13-14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYAGQZPWAVUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids and amines, which undergo cyclization and functional group modifications to form the oxazepine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high standards of quality control.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Variations in Benzamide Moieties

A closely related analog, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide (reported in ), substitutes the 3,4-dimethyl group with a 3-trifluoromethyl group . Key differences include:

Property Target Compound Trifluoromethyl Analog
Substituent Electronic Effects Electron-donating methyl groups (3,4-) Electron-withdrawing CF₃ group (3-)
Lipophilicity (LogP)* Higher (due to methyl groups) Lower (CF₃ reduces lipophilicity)
Metabolic Stability Moderate (methyl groups resist oxidation) Enhanced (CF₃ resists metabolic cleavage)
Solubility Lower (increased hydrophobicity) Higher (polar CF₃ improves aqueous solubility)

*Theoretical LogP values inferred from substituent contributions.

The trifluoromethyl group enhances polarity and metabolic stability, making the analog more suitable for drug candidates requiring prolonged plasma half-life .

Modifications in the Oxazepine Core

Comparisons with other benzoxazepines highlight the role of 3,3-dimethyl and 5-isobutyl groups:

  • 3,3-Dimethyl vs. Unsubstituted Oxazepine : Dimethyl groups restrict ring puckering, stabilizing bioactive conformations. Unsubstituted analogs exhibit greater flexibility but reduced target-binding specificity.
  • 5-Isobutyl vs.

Research Findings and Functional Implications

Structural Analysis and Crystallography

While direct data on the target compound’s crystallography are absent, SHELX-based refinements of similar molecules (e.g., the trifluoromethyl analog) suggest that the benzoxazepine core adopts a twisted boat conformation , with substituents dictating packing efficiency in crystal lattices .

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, with a molecular weight of approximately 368.48 g/mol. The structure features a complex arrangement that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly in antimicrobial and anticancer research. Key findings include:

  • Antimicrobial Activity :
    • Studies indicate that derivatives of this compound exhibit promising activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis .
    • The compound has shown effectiveness in inhibiting bacterial growth in vitro, suggesting potential applications in treating bacterial infections.
  • Anticancer Potential :
    • Preliminary studies have highlighted its cytotoxic effects on cancer cell lines. Specifically, it has been tested against human breast cancer and leukemia cells, demonstrating significant cell growth inhibition .
    • The mechanism appears to involve the induction of apoptosis (programmed cell death) in cancer cells.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation and survival in both bacterial and cancer cells.
  • Disruption of Cellular Processes : It may interfere with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of S. aureus growth at low concentrations.
Study 2Anticancer EfficacyInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study 3Cytotoxicity AssessmentShowed selective toxicity towards cancer cells compared to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.